molecular formula C10H18N4S B13339595 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine

Cat. No.: B13339595
M. Wt: 226.34 g/mol
InChI Key: VFFNYBDIHGROKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine is a compound that belongs to the class of heterocyclic compounds It contains a piperidine ring and a triazole ring, which are both significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves multiple steps. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The piperidine ring can interact with receptors in the body, modulating their activity and leading to therapeutic effects . The sulfur atom in the compound can form disulfide bonds, contributing to its biological activity .

Properties

Molecular Formula

C10H18N4S

Molecular Weight

226.34 g/mol

IUPAC Name

2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine

InChI

InChI=1S/C10H18N4S/c1-14-8-12-13-10(14)15-7-5-9-4-2-3-6-11-9/h8-9,11H,2-7H2,1H3

InChI Key

VFFNYBDIHGROKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCCC2CCCCN2

Origin of Product

United States

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